molecular formula C11H18O4 B14510317 1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one CAS No. 63864-41-5

1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one

Cat. No.: B14510317
CAS No.: 63864-41-5
M. Wt: 214.26 g/mol
InChI Key: JLWLRCILHLKYOC-UHFFFAOYSA-N
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Description

1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one is an organic compound with the molecular formula C10H18O4 It is a derivative of pentynone, characterized by the presence of ethoxy and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one typically involves the reaction of ethyl acetoacetate with ethyl vinyl ether in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1,1-Diethoxy-3-ethyl-3-oxopent-4-yn-2-one.

    Reduction: Formation of 1,1-Diethoxy-3-ethylpent-4-en-2-one or 1,1-Diethoxy-3-ethylpentan-2-one.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxy groups.

Scientific Research Applications

1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ethoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diethoxy-3-phenylpropan-2-one
  • 1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one

Comparison

1,1-Diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one is unique due to the presence of the alkyne group, which imparts distinct chemical properties and reactivity. In contrast, similar compounds like 1,1-Diethoxy-3-phenylpropan-2-one and 1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one lack the alkyne group and exhibit different reactivity patterns and applications.

Properties

CAS No.

63864-41-5

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

1,1-diethoxy-3-ethyl-3-hydroxypent-4-yn-2-one

InChI

InChI=1S/C11H18O4/c1-5-11(13,6-2)9(12)10(14-7-3)15-8-4/h1,10,13H,6-8H2,2-4H3

InChI Key

JLWLRCILHLKYOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)(C(=O)C(OCC)OCC)O

Origin of Product

United States

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